1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one
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Overview
Description
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrazolidine ring with a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines. One common method includes the use of copper(II) acetate (Cu(OAc)2), potassium iodide (KI), and Oxone in acetonitrile (CH3CN) under an oxygen atmosphere at elevated temperatures (80°C) for 12 hours . This reaction proceeds through a series of steps including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Chemical Reactions Analysis
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone and copper(II) acetate.
Substitution: Electrophilic substitution reactions can be performed, particularly iodination, to form iodopyrroles.
Cyclization: The compound can undergo cyclization reactions to form different ring structures.
Common reagents used in these reactions include copper(II) acetate, potassium iodide, and Oxone. The major products formed from these reactions include pyrrolidine-2-carbaldehyde and iodopyrroles .
Scientific Research Applications
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, which modify its structure and reactivity. These modifications can influence its binding to specific proteins and enzymes, thereby altering biological pathways .
Comparison with Similar Compounds
1-(1,2-Diphenylpyrazolidin-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidinone moiety and exhibit similar reactivity and applications.
Iodopyrroles: These derivatives are formed through iodination reactions and are valuable intermediates in various synthetic processes.
The uniqueness of this compound lies in its combined pyrazolidine and pyrrolidinone structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1,2-diphenylpyrazolidin-3-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19-12-7-14-20(19)18-13-15-21(16-8-3-1-4-9-16)22(18)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSCHRIQQCVXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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